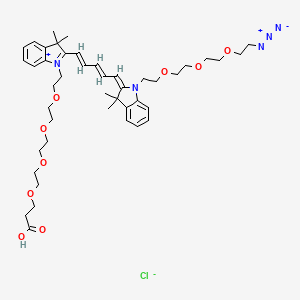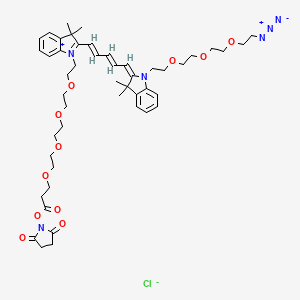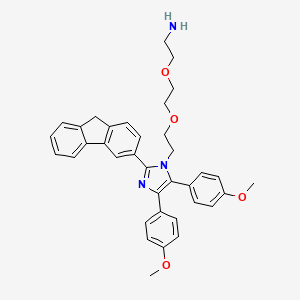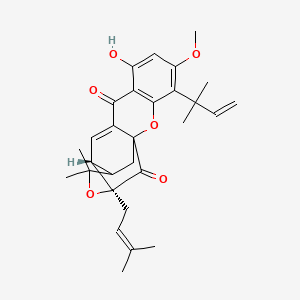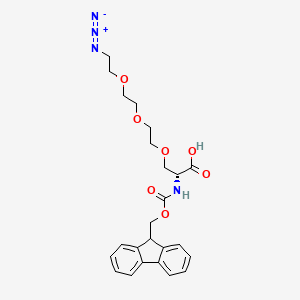
Odevixibat HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odevixibat is a novel inhibitor of ileal bile acid transporter (ibat); also called apical sodium-dependent bile acid transporter
Wissenschaftliche Forschungsanwendungen
Bioactive Compound in Treating Pruritus
Odevixibat HCl, a chemically modified version of Benzothiazepine, functions as an ileal bile acid transporter inhibitor. It's primarily used in treating various cholestatic illnesses, including progressive familial intrahepatic cholestasis (PFIC). The mechanism involves inhibiting the ileal sodium/bile acid cotransporter, which significantly reduces the reuptake of enteric bile acid. Its efficacy has been explored in children with cholestatic liver diseases, showing promising results in reducing bile acid levels and associated symptoms like pruritus. Odevixibat received approval in the EU and USA for treating PFIC-related pruritus (Porwal et al., 2023).
Efficacy in Diverse Subtypes of PFIC
A case study of a 6-year-old girl with a novel PFIC subtype (PFIC9) indicated that Odevixibat effectively reduced symptoms like pruritus and sleep disturbances. The treatment led to significant decreases in serum bile acids and improvement in quality of life metrics, suggesting its potential applicability in rare subtypes of PFIC beyond the classic types (Pepe et al., 2023).
Approval for PFIC Treatment
Odevixibat's approval in the EU and USA for PFIC treatment marks a significant milestone. Its development targeted various cholestatic diseases, and clinical trials have explored its role in conditions like Alagille syndrome and biliary atresia (Deeks, 2021).
Phase 2 Study on Cholestatic Liver Disease
A Phase 2 study assessing Odevixibat in pediatric patients with cholestatic liver disease reported improvements in serum bile acid levels, pruritus, and sleep disturbances. The drug was well-tolerated, and its potential as a novel treatment option for cholestatic pruritus and liver disease progression was highlighted (Baumann et al., 2021).
Comparison with Surgical Interventions
In a case of PFIC type 2, Odevixibat showed efficacy comparable to partial external biliary diversion (PEBD) in normalizing serum bile acid levels and improving pruritus and sleep disruptions. This finding suggests Odevixibat as a non-invasive alternative to surgical interventions (Slavetinsky & Sturm, 2020).
Eigenschaften
Produktname |
Odevixibat HCl |
|---|---|
Molekularformel |
C37H49ClN4O8S2 |
Molekulargewicht |
777.389 |
IUPAC-Name |
(2S)-2-[[(2R)-[[[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino](4-hydroxyphenyl)acetyl]amino]-butanoic acid hydrochloride |
InChI |
InChI=1S/C37H48N4O8S2.ClH/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46;/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46);1H/t28-,34+;/m0./s1 |
InChI-Schlüssel |
WHVZXNHCMBHFCD-AUTSZTFOSA-N |
SMILES |
CC[C@H](NC([C@H](NC(COC1=C(SC)C=C(C2=C1)N(C3=CC=CC=C3)CC(CCCC)(CCCC)NS2(=O)=O)=O)C4=CC=C(O)C=C4)=O)C(O)=O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD 8294; AZD8294; AZD-8294; A-4250; A4250; A 4250; AR-H 064974; AR-H064974; AR-H-064974; Odevixibat HCl; Odevixibat hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)


